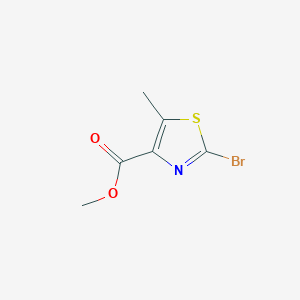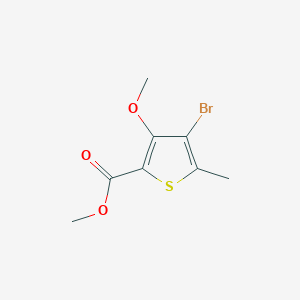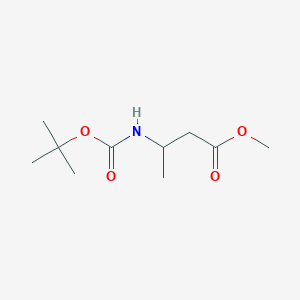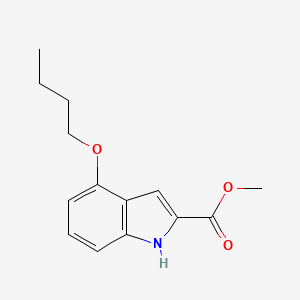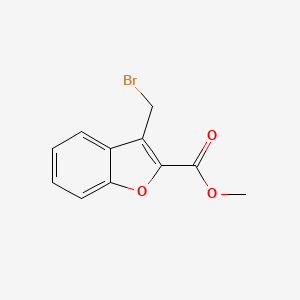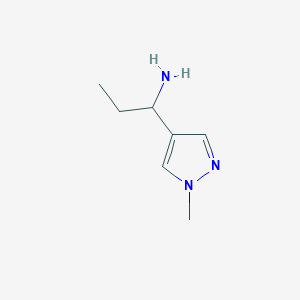
1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
Descripción general
Descripción
“1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” consists of a pyrazole ring attached to a propyl group (propan-1-amine) at the 1-position of the pyrazole ring . The pyrazole ring also has a methyl group attached to it .
Aplicaciones Científicas De Investigación
Organic Synthesis and Coordination Chemistry
1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, also known as 4-methyl-1-phenyl-1H-pyrazole , has been studied in the context of coordination chemistry. For instance, researchers have synthesized a platinum(II) complex containing this ligand. The complex was prepared by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand. The resulting complex exhibited green fluorescence with a maximum at 514 nm and was characterized using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry .
Phosphor Materials for Photovoltaic Devices
Platinum-group metal complexes, including Pt(II) complexes, play a crucial role in modern photovoltaic devices. While iridium(III) complexes are more commonly studied, Pt(II) complexes offer intriguing properties. Cyclometalated Pt(II) complexes, formed by combining a Pt(II) core with organic ligands, exhibit efficient organic light-emitting properties. The choice of coordinating ligands significantly influences their photophysical and photochemical behavior. Pt(II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are particularly interesting. These complexes can be fine-tuned to achieve desired electronic and photophysical parameters .
Drug Discovery and Medicinal Chemistry
Pyrazole derivatives, including 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, have shown diverse pharmacological effects. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their antileishmanial and antimalarial activities. These compounds hold promise as potential drug candidates for treating parasitic diseases .
Chemical Biology and Enzyme Inhibition
In the context of enzyme inhibition, pyrazole derivatives have been investigated. For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination. Such compounds may serve as inhibitors for specific enzymes or signaling pathways .
Mecanismo De Acción
Target of Action
The primary targets of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have a broad range of biological activities . .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
As a derivative of pyrazole, it may have a range of potential effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-7(8)6-4-9-10(2)5-6/h4-5,7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSKQUHMPDXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265057 | |
| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |
CAS RN |
936940-61-3 | |
| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



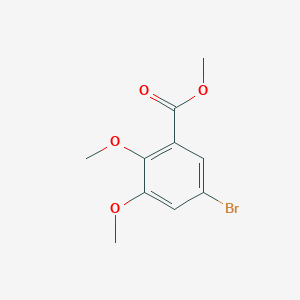

![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)
